molecular formula C12H13NO2S B5025127 4-methyl-N-(2-oxothiolan-3-yl)benzamide

4-methyl-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B5025127
M. Wt: 235.30 g/mol
InChI Key: IRZBZLHRVXYWPV-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-oxothiolan-3-yl)benzamide is a benzamide derivative featuring a 4-methyl-substituted aromatic ring and a 2-oxothiolan-3-yl group. The 2-oxothiolan-3-yl moiety comprises a five-membered ring containing both sulfur and oxygen, which confers unique electronic and steric properties. The compound’s molecular weight is estimated to be ~265.3 g/mol (based on formula C₁₁H₁₁NO₂S), and its structure is likely confirmed via X-ray crystallography, as seen in related compounds .

Properties

IUPAC Name

4-methyl-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-2-4-9(5-3-8)11(14)13-10-6-7-16-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZBZLHRVXYWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-oxothiolan-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-methyl-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-methyl-N-(2-oxothiolan-3-yl)benzamide and its analogs:

Compound Name Substituents on Benzamide Heterocyclic Group Molecular Weight (g/mol) Key Properties/Applications References
4-Methyl-N-(2-oxothiolan-3-yl)benzamide 4-Methyl 2-Oxothiolan-3-yl ~265.3 Research use, potential bioactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl N,O-Bidentate directing group Not specified Metal-catalyzed C–H functionalization
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 4-Methyl Dihydrothiazole 384.5 (C₂₄H₂₀N₂O₂S) Structural studies, crystallography
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 4-Chloro Oxadiazole-thione 351.9 (C₁₆H₁₈ClN₃O₂S) Antimicrobial activity
Nilotinib 4-Methyl, trifluoromethyl Imidazole, pyrimidine 529.52 (C₂₈H₂₂F₃N₇O) Antineoplastic (tyrosine kinase inhibitor)
3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide 3,4-Dichloro 2-Oxothiolan-3-yl 290.2 (C₁₁H₉Cl₂NO₂S) Higher lipophilicity, research use

Key Comparative Analyses

Heterocyclic Group Influence
  • Its five-membered ring may improve conformational flexibility, impacting binding interactions in biological systems.
  • Thiazole/Oxadiazole Systems : Compounds like (Z)-N-[...]-benzamide and 4-chloro-N-[...]-benzamide incorporate nitrogen-sulfur heterocycles. These groups are associated with improved metabolic stability and pharmacological activity, particularly in antimicrobial contexts.
  • N,O-Bidentate Directing Group : The analog in leverages this group for metal-catalyzed reactions, highlighting how auxiliary functional groups expand synthetic utility.
Substituent Effects
  • Methyl vs. Chlorine : The 4-methyl group in the target compound reduces electronegativity compared to chlorine-substituted analogs (e.g., 4-chloro-N-[...]-benzamide ). This difference may influence solubility, with methyl groups enhancing lipophilicity moderately, while chlorine increases molecular weight and polar surface area.

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